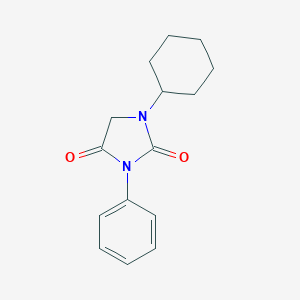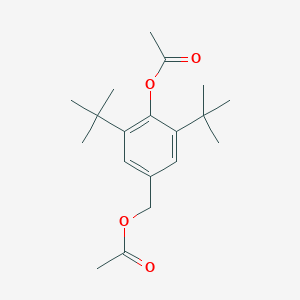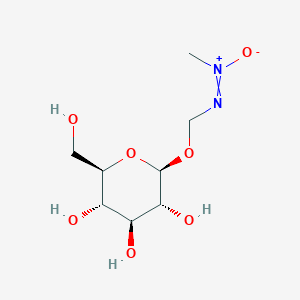
Cycasin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycasin is a toxic compound found in the leaves and seeds of the cycad plant. It is classified as a carcinogen and has been linked to liver and brain damage in humans and animals. Despite its harmful effects, cycasin has been the subject of scientific research due to its potential applications in cancer treatment and neurodegenerative disease research.
Wissenschaftliche Forschungsanwendungen
Radiomimetic Effect
Cycasin, a carcinogenic compound in cycad plants, induces chromosome aberrations similar to gamma irradiation. This is observed in root-tip cells of Allium cepa, where cycasin causes as many aberrations as about 200 roentgens of gamma radiation (Teas, Sax, & Sax, 1965).
Mutagenic and Carcinogenic Properties
Cycasin is mutagenic and carcinogenic when deglucosylated to release methylazoxymethanol (MAM), which induces genetic alterations in various test systems, including bacteria, yeast, plants, Drosophila, and mammalian cells. This underscores the significance of cycasin and MAM's metabolism in their toxicological effects (Hoffmann & Morgan, 1984).
Intestinal Absorption
Cycasin is absorbed in the gut via the intestinal brush-border Na+/glucose cotransporter. This suggests a potential pathway for cycasin or its aglycone to enter the blood-brain barrier, implicating its role in neurodegenerative diseases like amyotrophic lateral sclerosis/Parkinsonism dementia complex (ALS/PDC) (Hirayama et al., 1994).
Enzymatic Formation
An enzyme in the leaves of the Japanese cycad catalyzes the transfer of glucose from UDP-glucose to MAM, forming cycasin. This insight into cycasin formation is crucial for understanding its biological activities and potential applications (Tadera, Yagi, Arima, & Kobayashi, 1985).
Mutation Induction in Drosophila
Cycasin's aglycone, methylazoxymethanol, is a potent mutagen in Drosophila, emphasizing its genetic impact. This provides a model for studying mutagenesis and carcinogenesis (Teas & Dyson, 1967).
Eigenschaften
CAS-Nummer |
14901-08-7 |
|---|---|
Produktname |
Cycasin |
Molekularformel |
C8H16N2O7 |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
methyl-oxido-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylimino]azanium |
InChI |
InChI=1S/C8H16N2O7/c1-10(15)9-3-16-8-7(14)6(13)5(12)4(2-11)17-8/h4-8,11-14H,2-3H2,1H3/t4-,5-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
YHLRMABUJXBLCK-JAJWTYFOSA-N |
Isomerische SMILES |
C/[N+](=N/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/[O-] |
SMILES |
C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |
Kanonische SMILES |
C[N+](=NCOC1C(C(C(C(O1)CO)O)O)O)[O-] |
Color/Form |
COLORLESS, LONG NEEDLES NEEDLES FROM WATER + ACETONE + ETHER |
melting_point |
154°C |
Andere CAS-Nummern |
14901-08-7 |
Physikalische Beschreibung |
Solid |
Löslichkeit |
READILY SOL IN WATER & DILUTE ETHANOL; INSOL IN BENZENE, CHLOROFORM, ETHYL ACETATE, ACETONE; SPARINGLY SOL IN ABSOLUTE ETHANOL |
Synonyme |
(Methyl-ONN-azoxy)methyl beta-D-Glucopyranoside beta-D-Glucoside, Methylazoxymethanol Cycasin Glucuronate, Methylazoxymethanol Methylazoxymethanol beta D Glucoside Methylazoxymethanol beta-D-Glucoside Methylazoxymethanol Glucuronate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



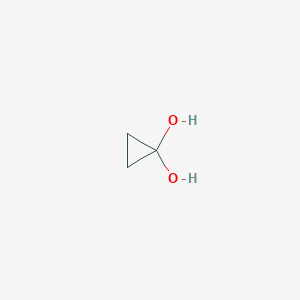
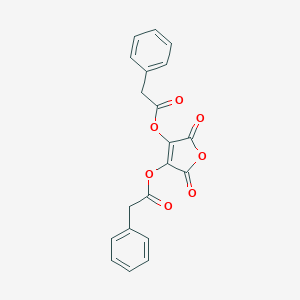
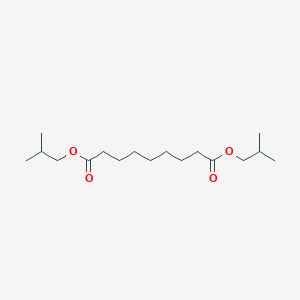
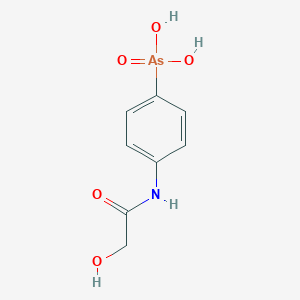
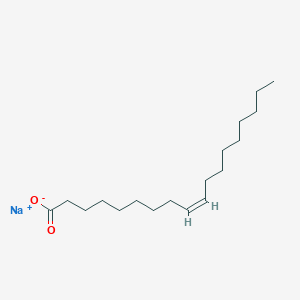
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
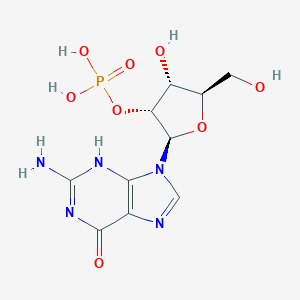
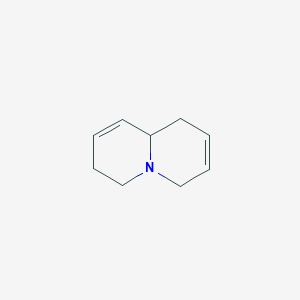
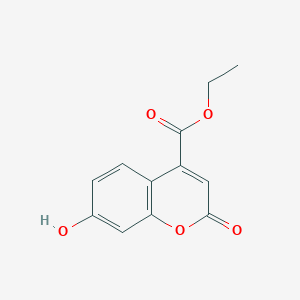
![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)
